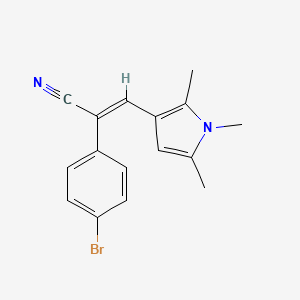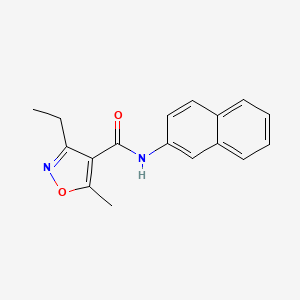
2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile, also known as BRD-7552, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins, which are epigenetic regulators involved in gene transcription.
作用機序
The mechanism of action of 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile involves the inhibition of the BET family of proteins, which are involved in the regulation of gene transcription. BET proteins bind to acetylated histones, which are involved in the activation of gene transcription. By inhibiting the activity of BET proteins, 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile prevents the expression of genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects
2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has also been shown to inhibit the expression of genes involved in inflammation and immune response, suggesting potential applications in autoimmune and inflammatory diseases. In addition, the compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile for lab experiments is its specificity for the BET family of proteins. This allows researchers to study the effects of BET inhibition on gene transcription and cellular processes. However, one limitation of 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile is its relatively low potency compared to other BET inhibitors, which may require higher concentrations for effective inhibition.
将来の方向性
There are several future directions for research on 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile. One area of focus is the development of more potent BET inhibitors with improved pharmacokinetic properties for clinical use. Another area of interest is the investigation of the role of BET proteins in various disease states, including cancer, inflammation, and neurological disorders. Further studies are also needed to elucidate the mechanisms of action and potential side effects of BET inhibitors. Overall, 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has shown significant potential for therapeutic applications and warrants further investigation in preclinical and clinical studies.
合成法
The synthesis of 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 1,2,5-trimethylpyrrole-3-carboxaldehyde, which is then reacted with 4-bromoaniline to form the intermediate product. The final step involves the reaction of the intermediate with acrylonitrile to produce 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile. The synthesis of 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been reported in several scientific publications, and the compound is commercially available for research purposes.
科学的研究の応用
2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have potential therapeutic applications in several disease areas, including cancer, inflammation, and neurological disorders. The compound has been found to inhibit the activity of BET proteins, which are involved in the expression of genes that promote cancer cell growth and survival. In preclinical studies, 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has shown promising results in inhibiting the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors.
特性
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(1,2,5-trimethylpyrrol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2/c1-11-8-14(12(2)19(11)3)9-15(10-18)13-4-6-16(17)7-5-13/h4-9H,1-3H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXDKIPIRHHIFO-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=C(C#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C)C)/C=C(/C#N)\C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818713.png)

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole](/img/structure/B5818720.png)
![4-[(2,5-dimethylphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5818725.png)


![1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5818754.png)
![ethyl 3-amino-4-[(benzylamino)carbonyl]-5-methyl-2-thiophenecarboxylate](/img/structure/B5818760.png)
![1-{5-[(6-chloro-2H-chromen-3-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}ethane-1,2-diol](/img/structure/B5818766.png)

![dimethyl 5-[(cyclohexylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5818779.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5818786.png)
![2-(3-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5818792.png)
![4-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5818793.png)